For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bromocyclopropane-d4
This guide provides a comprehensive overview of the properties, synthesis, and applications of Bromocyclopropane-d4, a deuterated analogue of bromocyclopropane. This isotopically labeled compound is of significant interest in pharmaceutical research and development, primarily for its utility as an internal standard in quantitative bioanalytical assays and as a tracer in metabolic studies.
Core Properties of Bromocyclopropane-d4
Quantitative data for Bromocyclopropane-d4 is summarized below. Where specific data for the deuterated compound is not available, data for the unlabeled analogue (Bromocyclopropane) is provided as a close approximation and is noted accordingly.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₃HD₄Br | [1] |
| Molecular Weight | 125.00 g/mol | [1] |
| CAS Number | 1398065-55-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] (unlabeled) |
| Boiling Point | 68-70 °C | [2] (unlabeled) |
| Density | ~1.51 g/mL at 25°C | (unlabeled) |
| Refractive Index | ~1.458 (at 20°C) | (unlabeled) |
| Solubility | Insoluble in water; Soluble in chloroform, methanol | (unlabeled) |
| Flash Point | -6 °C (closed cup) | (unlabeled) |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | Bromo(2,2,3,3-tetradeuteriocyclopropyl)cyclopropane | |
| Synonyms | Cyclopropyl-d4 bromide, Bromo(cyclopropane-d4) | |
| InChI | InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 | |
| SMILES | BrC1C([2H])([2H])C1([2H])[2H] |
Role in Drug Discovery and Development
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known to enhance several key properties of drug candidates. The introduction of a cyclopropyl ring can:
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Increase Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
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Enhance Potency: The rigid structure of the cyclopropyl group can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor.
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Improve Pharmacokinetic Profile: By blocking metabolic hotspots, the cyclopropyl group can reduce plasma clearance and increase the half-life of a drug.
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Reduce Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the intended target.
Bromocyclopropane-d4 serves as a crucial tool in the development of drugs containing the cyclopropyl group. As a deuterated internal standard, it allows for precise quantification of the drug candidate in biological matrices, a critical step in pharmacokinetic and toxicokinetic studies.
Experimental Protocols
Proposed Synthesis of Bromocyclopropane-d4
Reaction: Photocatalyzed Deutero-bromination of Cyclopropene-d2
This proposed method involves the generation of a deuterated cyclopropene intermediate followed by a photoredox-catalyzed addition of a bromine radical and a deuterium atom from D₂O.
Materials:
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Cyclopropene-d2 (can be synthesized from 1,2-dichloroethane-d4)
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N-Bromosuccinimide (NBS)
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4CzIPN (photocatalyst)
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Deuterium oxide (D₂O)
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N,N-Dimethylformamide (DMF), anhydrous
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Blue LEDs (460 nm)
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Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
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In a nitrogen-filled glovebox, add cyclopropene-d2 (1.0 eq), NBS (1.2 eq), and 4CzIPN (0.01 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
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Add a 9:1 mixture of anhydrous DMF and D₂O to the flask to achieve a 0.1 M concentration of the cyclopropene.
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Seal the flask and remove it from the glovebox.
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Place the flask approximately 5 cm from a blue LED lamp and begin vigorous stirring.
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Irradiate the reaction mixture at room temperature for 24 hours.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product via column chromatography on silica gel using a hexane solvent system to yield Bromocyclopropane-d4.
Use as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the use of Bromocyclopropane-d4 as an internal standard (IS) for the quantification of a hypothetical cyclopropyl-containing drug candidate in human plasma.
Materials:
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Human plasma samples
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Bromocyclopropane-d4 (as IS)
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Drug candidate (analyte)
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Acetonitrile (ACN) with 0.1% formic acid
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Water with 0.1% formic acid
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LC-MS/MS system with a C18 column
Procedure:
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Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the IS (Bromocyclopropane-d4) in ACN.
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Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution with plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
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Sample Preparation (Protein Precipitation):
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To 50 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the IS working solution (e.g., 500 ng/mL in ACN).
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Add 200 µL of cold ACN to precipitate proteins.
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Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new 96-well plate for analysis.
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LC-MS/MS Analysis:
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Inject 5 µL of the prepared sample onto the LC-MS/MS system.
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Perform chromatographic separation using a gradient elution with mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid.
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Detect the analyte and IS using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions will be specific to the analyte and Bromocyclopropane-d4 (accounting for the mass difference due to deuteration).
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Data Analysis:
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Calculate the peak area ratio of the analyte to the IS for all samples.
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Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
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Spectroscopic Data (Predicted)
While experimental spectra for Bromocyclopropane-d4 are not widely published, the expected key features can be predicted based on the spectra of unlabeled bromocyclopropane.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features for Bromocyclopropane-d4 | Comparison to Unlabeled Bromocyclopropane |
| ¹H NMR | A single multiplet in the region of the methine proton (CH-Br). | The complex multiplets corresponding to the CH₂ groups will be absent. |
| ¹³C NMR | Three signals are expected, one for the carbon bearing the bromine and two for the deuterated carbons. The signals for the deuterated carbons will appear as multiplets due to C-D coupling. | The chemical shifts will be very similar, but the signals for the deuterated carbons will show characteristic splitting and potentially a slight isotopic shift. |
| Mass Spec. | The molecular ion peak will be shifted to a higher m/z value (around 125) compared to the unlabeled compound (m/z ~121) due to the four deuterium atoms. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) will be present. | The entire mass spectrum will be shifted by +4 mass units. |
| IR Spec. | The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2900-3100 cm⁻¹). | The C-H stretching bands will be significantly reduced or absent and replaced by C-D stretching bands. |
Visualized Workflows and Relationships
Diagram 1: Proposed Synthesis Workflow
Caption: A workflow for the proposed synthesis of Bromocyclopropane-d4.
Diagram 2: Analytical Workflow Using Bromocyclopropane-d4 as an Internal Standard
Caption: Use of Bromocyclopropane-d4 in a typical bioanalytical workflow.
